Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is a complex organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by its unique structure, which includes both amino and ethoxy functional groups, making it significant in various chemical and biological applications. It is primarily synthesized for research purposes, particularly in fields such as medicinal chemistry and biochemistry.
This compound can be synthesized through various chemical reactions involving simpler organic molecules. It is often derived from the reaction of 2-aminohexanoic acid with ethyl chloroformate, followed by subsequent reactions with methylamine. The compound is available for purchase from chemical suppliers, indicating its relevance in research and industry.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid derivative in its structure. It also falls under the category of heterocyclic compounds due to the ethoxy group linked to the hexanoate backbone.
The synthesis of Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate typically involves a multi-step process:
The reaction conditions often require controlled temperatures and specific solvents such as dichloromethane or ethanol to facilitate the reactions effectively. In industrial settings, large-scale reactors may be employed to enhance yield and efficiency through continuous flow processes.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate has a complex molecular structure characterized by:
The structural representation indicates the presence of an ethoxy group attached to a hexanoic acid backbone, which is further substituted by amino groups.
The compound's InChI key is WJTUJLFAVAPQNV-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CCOC(=O)C(C)NCCCCC(C(=O)OC)N, which describes its connectivity in a linear format.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions. For instance, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate exerts its effects through interactions with specific molecular targets within biological systems.
The mechanism involves:
This compound's design allows it to act as a building block in synthesizing more complex molecules, enhancing its utility in medicinal chemistry.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yL)amino]hexanoate appears as a white solid or oil depending on its form after synthesis.
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its reactive functional groups:
Property | Value |
---|---|
Molecular Formula | C12H24N2O4 |
Molecular Weight | 260.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate its potential for use in various chemical reactions and applications.
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yL)amino]hexanoate has several applications in scientific research:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 64768-29-2
CAS No.: 17430-12-5
CAS No.: 10110-86-8